3-(2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoic acid
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Description
This compound is a chemical with the molecular formula C14H20N2O5. It is a derivative of azetidine, which is a four-membered ring with one nitrogen atom .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4/c1-7(9(13)14)8-5-12(6-8)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) . This indicates that the compound contains 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 296.3. More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoic acid' involves the synthesis of the intermediate compounds, which are then used to synthesize the final product. The synthesis pathway involves the protection of the azetidine ring, followed by the synthesis of the oxazole ring, and then the deprotection of the azetidine ring. Finally, the propanoic acid group is added to the molecule.", "Starting Materials": [ "Azetidine", "tert-Butyl chloroformate", "3-Amino-5-methylisoxazole", "Sodium hydride", "Bromopropane", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Protection of the azetidine ring: Azetidine is reacted with tert-butyl chloroformate in the presence of sodium hydride to form 1-[(tert-butoxy)carbonyl]azetidine.", "Synthesis of the oxazole ring: 3-Amino-5-methylisoxazole is reacted with 1-[(tert-butoxy)carbonyl]azetidine in the presence of hydrochloric acid to form 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-5-amine.", "Deprotection of the azetidine ring: 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-5-amine is reacted with sodium hydroxide in methanol to remove the tert-butoxycarbonyl protecting group and form 2-(1-azetidin-3-yl)-1,3-oxazole-5-amine.", "Addition of the propanoic acid group: 2-(1-azetidin-3-yl)-1,3-oxazole-5-amine is reacted with bromopropane in the presence of sodium hydride to form 3-(2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanenitrile, which is then hydrolyzed with hydrochloric acid to form the final product, 3-(2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoic acid." ] } | |
CAS No. |
2503207-09-6 |
Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.3 |
Purity |
95 |
Origin of Product |
United States |
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